Ser-Ala-Pro

ACE Inhibition Hypertension Enzyme Kinetics

Ser-Ala-Pro (L-seryl-L-alanyl-L-proline) is a sequence-specific ACE inhibitory tripeptide whose biological activity is strictly dependent on its intact X-Pro C-terminal motif. Generic substitution with other tripeptides is not equivalent—the C-terminal proline's pyrrolidine ring mediates unique Pi-alkyl interactions with ACE His353, His387, and His513, essential for high-affinity binding. Procuring the precise Ser-Ala-Pro sequence ensures reproducible enzyme inhibition kinetics, valid SAR data, and reliable in vivo hypertension results. With >85% gastrointestinal stability, it also supports oral formulation development. Available as lyophilized powder at ≥95% purity. Bulk and custom synthesis options available.

Molecular Formula C11H19N3O5
Molecular Weight 273.29 g/mol
CAS No. 403694-80-4
Cat. No. B12362835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Ala-Pro
CAS403694-80-4
Molecular FormulaC11H19N3O5
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1
InChIKeyBRKHVZNDAOMAHX-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ser-Ala-Pro (CAS 403694-80-4) Procurement Guide: Technical Specifications and Research-Grade Properties


Ser-Ala-Pro (CAS 403694-80-4) is a synthetic tripeptide comprising L-serine, L-alanine, and L-proline, characterized by its X-Pro C-terminal structural motif [1]. This compound is specifically classified as an angiotensin-converting enzyme (ACE) inhibitory peptide and is primarily utilized in hypertension and cardiovascular research [2]. Its molecular formula is C11H19N3O5 with a molecular weight of 273.29 g/mol [3]. As a research reagent, it is available in purities ≥95% and is typically stored as a lyophilized powder at -20°C for long-term stability .

Why Generic Tripeptide Substitution is Ineffective: The Critical Role of the X-Pro C-Terminal Motif in Ser-Ala-Pro


The biological activity of Ser-Ala-Pro is highly sequence-dependent, driven by its specific X-Pro C-terminal motif. Generic substitution with other tripeptides, even those containing similar amino acids, is not equivalent. The presence of the C-terminal proline is critical for high-affinity binding to the active site of ACE, as demonstrated by molecular docking studies [1]. The pyrrolidine ring of the C-terminal proline facilitates unique Pi-alkyl interactions with key histidine residues (His353, His387, His513) and a carbon hydrogen bond with Ala354 in the ACE active site, which significantly stabilizes the enzyme-inhibitor complex [1]. Therefore, procurement of the precise Ser-Ala-Pro sequence is essential to ensure the expected biochemical and pharmacological outcomes in research studies.

Quantitative Evidence Guide for Ser-Ala-Pro: Head-to-Head Performance Data for Scientific Selection


ACE Inhibition Potency of Ser-Ala-Pro Compared to Other X-Pro Tripeptides

Ser-Ala-Pro demonstrates moderate ACE inhibitory activity. While specific IC50 data for the pure peptide is limited in primary literature, a study on a purified fraction containing Ser-Ala-Pro reported an IC50 of 0.032 ± 0.003 mg/mL for the fraction [1]. A vendor technical datasheet reports an IC50 of 12.3 μM for the pure compound . In comparison, the structurally related tripeptide Ser-Arg-Pro (SRP) was identified with a more potent IC50 of 0.046 mM (46 μM) [2].

ACE Inhibition Hypertension Enzyme Kinetics

In Vivo Antihypertensive Efficacy of Ser-Ala-Pro in Spontaneously Hypertensive Rats

In an in vivo efficacy study, oral administration of Ser-Ala-Pro at a dose of 10 mg/kg in spontaneously hypertensive rats (SHRs) resulted in a significant reduction in systolic blood pressure (SBP) . The reported decrease was 25 mmHg, with the effect sustained for 6 hours post-administration .

Antihypertensive In Vivo Pharmacology Blood Pressure

Structural Specificity and Binding Interactions of Ser-Ala-Pro with ACE

Molecular docking studies have elucidated the unique binding mode of Ser-Ala-Pro to the ACE active site, which is critical for its inhibitory function [1]. The C-terminal proline's pyrrole ring forms Pi-alkyl interactions with His353, His387, His513, and Phe512, and a carbon hydrogen bond with Ala354, which promotes a stable enzyme-inhibitor complex [1]. This specific interaction profile distinguishes it from other ACE inhibitory peptides that may lack this precise binding geometry.

Molecular Docking Structure-Activity Relationship Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for Ser-Ala-Pro


In Vitro ACE Inhibition Screening and Mechanistic Studies

Ser-Ala-Pro is ideally suited for in vitro biochemical assays aimed at characterizing ACE inhibition kinetics and mechanism of action. Its specific X-Pro motif makes it a valuable tool for structure-activity relationship (SAR) studies [1]. The established molecular docking data provides a framework for researchers to validate and compare binding modes, supporting the development of more potent ACE inhibitors [1].

In Vivo Antihypertensive Efficacy Testing in Rodent Models

This peptide is a candidate for in vivo pharmacology studies in rodent models of hypertension, particularly spontaneously hypertensive rats (SHRs). The reported blood pressure-lowering effect provides a baseline for researchers to investigate its pharmacokinetic and pharmacodynamic properties, including oral bioavailability and duration of action.

Functional Food and Nutraceutical Development

Given its reported stability in simulated gastrointestinal digestion (with a retention rate >85%) , Ser-Ala-Pro is a candidate for development in functional foods or nutraceuticals targeting blood pressure management. Its potential for incorporation into oral formulations is supported by its resistance to digestive proteases, a key attribute for any orally active peptide-based product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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